VDR Binding Affinity Comparison
In direct competitive binding assays using a purified receptor protein preparation from rat kidney, calcitetrol (1α,24(R),25-trihydroxyvitamin D3) competes for vitamin D receptor (VDR) binding sites with 40-50% of the efficacy exhibited by the parent hormone calcitriol (1α,25-dihydroxyvitamin D3) [1]. Saturation binding analysis of the calcitetrol-VDR interaction reveals a high-affinity, saturable binding profile with an apparent equilibrium dissociation constant (Kd) of 2.2 × 10⁻⁹ M (2.2 nM), confirming that the trihydroxylated metabolite retains the capacity for specific, hormone-like receptor engagement despite the additional 24-hydroxyl group [1].
Supports partial-agonist VDR engagement classification
Rat kidney purified receptor; to verify in human VDR system
| Evidence Dimension | VDR competitive binding efficacy |
|---|---|
| Target Compound Data | Competes with 40-50% efficacy relative to calcitriol; Kd = 2.2 nM |
| Comparator Or Baseline | Calcitriol (1α,25-dihydroxyvitamin D3) defines 100% binding efficacy baseline |
| Quantified Difference | Calcitetrol exhibits approximately 40-50% of calcitriol's competitive binding potency |
| Conditions | In vitro radioligand binding assay using purified receptor protein from rat kidney |
Why This Matters
This quantifies calcitetrol's retained, albeit attenuated, VDR engagement capability, establishing it as a partial-efficacy comparator rather than an inert metabolite.
- [1] INIS Repository. Binding studies indicate the trihydroxylated metabolite competes 40-50% as effectively as 1,25-(OH)2D3 for hormone binding sites. Further analysis reveals a high-affinity, saturable binding with an apparent Kd of 2.2 x 10⁻⁹ M. View Source
